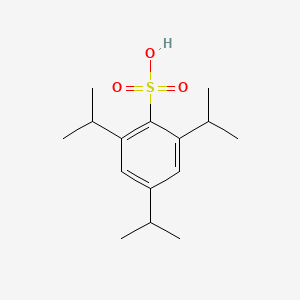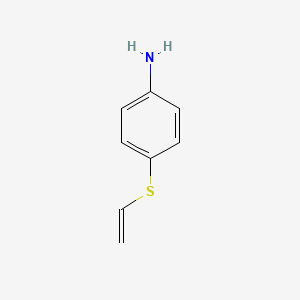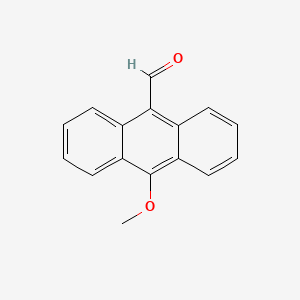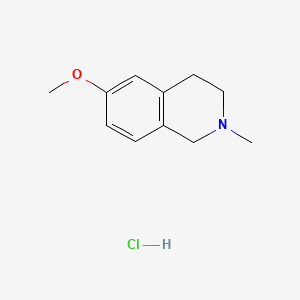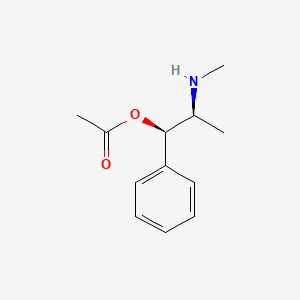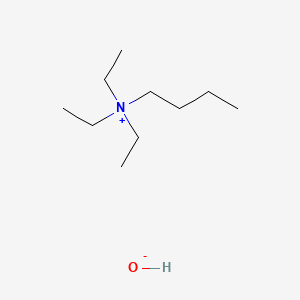![molecular formula C12H11ClN4O3 B3055390 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene CAS No. 6440-96-6](/img/structure/B3055390.png)
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds like “1-[(1-Aminopropan-2-YL)oxy]-3-chlorobenzene hydrochloride” has been reported. The process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis
Compounds similar to "1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene" are often utilized in synthetic chemistry as precursors or intermediates in the synthesis of complex molecules. For example, the use of oxazine and benzoxazine derivatives in catalysis and as chiral synthons demonstrates the importance of structurally similar compounds in enhancing reaction selectivity and efficiency (Sainsbury, 1991). These compounds serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals, showcasing their relevance in drug discovery and development processes.
Materials Science
In the realm of materials science, methylene-linked liquid crystal dimers, which include structurally related compounds, have shown significant promise in creating advanced materials with tunable properties. The study on methylene-linked liquid crystal dimers by Henderson and Imrie (2011) reveals their potential in developing materials with unique optical and electronic properties, which could be harnessed in displays, sensors, and photovoltaic devices (Henderson & Imrie, 2011).
Environmental Science
Research on the environmental fate and behavior of compounds structurally similar to "this compound," such as parabens, highlights the importance of understanding the ecological impact of chemical substances. Studies like the one conducted by Haman et al. (2015) provide insights into the biodegradability and potential endocrine-disrupting effects of such compounds, emphasizing the need for eco-friendly alternatives in consumer products (Haman et al., 2015).
Advanced Oxidation Processes
The application of advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants showcases the potential of using "this compound" and related compounds in environmental remediation. Studies on AOPs, such as the one by Qutob et al. (2022), suggest that similar compounds could serve as substrates in the degradation of contaminants, contributing to cleaner water and soil (Qutob et al., 2022).
Mécanisme D'action
Target of Action
The primary target of 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene is the enzyme adenosylcobinamide-phosphate synthase (EC 6.3.1.10) . This enzyme plays a crucial role in the anaerobic cobalamin biosynthesis pathway .
Mode of Action
The compound interacts with its target by serving as a substrate for the enzyme adenosylcobinamide-phosphate synthase . The enzyme catalyzes the conversion of adenosylcobyric acid into adenosylcobinamide phosphate .
Biochemical Pathways
The compound is involved in the anaerobic cobalamin biosynthesis pathway . It is produced by the enzyme threonine-phosphate decarboxylase (CobD, EC 4.1.1.81) . The product of this reaction, ®-1-aminopropan-2-yl phosphate, is then used by adenosylcobinamide-phosphate synthase to convert adenosylcobyric acid into adenosylcobinamide phosphate .
Result of Action
The action of this compound results in the production of adenosylcobinamide phosphate, a key intermediate in the anaerobic cobalamin biosynthesis pathway . This pathway is essential for the production of cobalamin (vitamin B12), which is a cofactor for various enzymes involved in metabolic processes.
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-4-9(6-10)12-2/h3-6,8H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNKWOWDZXYENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






